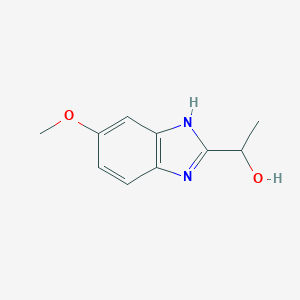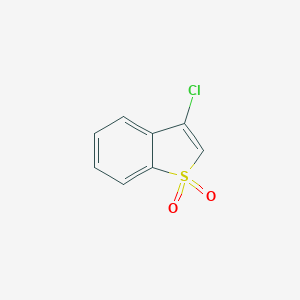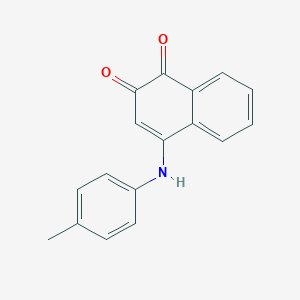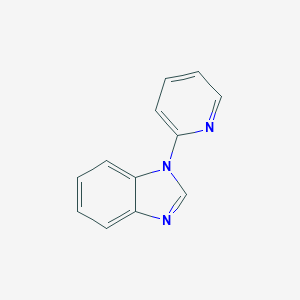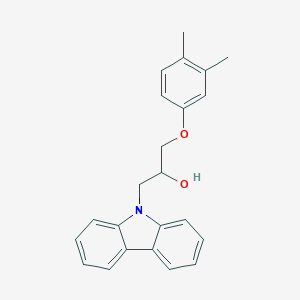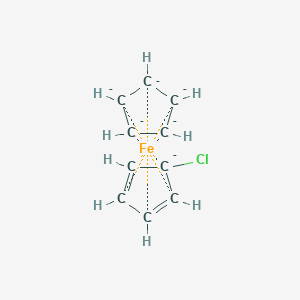
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a combination of 5-Chlorocyclopenta-1,3-diene, cyclopentane, and iron, which makes it a highly versatile compound with a wide range of applications.
Mecanismo De Acción
The mechanism of action of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is not fully understood. However, it is believed that the iron atom in the compound plays a crucial role in its catalytic activity. The iron atom acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron. However, it has been shown to be relatively non-toxic and has low levels of toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron is its high catalytic activity, which makes it an ideal compound for use in lab experiments. However, one limitation of this compound is its instability, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron. One promising direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields of scientific research, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-Chlorocyclopenta-1,3-diene;cyclopentane;iron can be achieved through several methods. One common method involves the reaction of cyclopentadiene with iron chloride in the presence of a chlorinating agent. Another method involves the reaction of cyclopentadiene with iron pentacarbonyl in the presence of a reducing agent. The synthesis of this compound requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the hydrogenation of unsaturated compounds and the oxidation of alcohols.
Propiedades
Número CAS |
1273-74-1 |
|---|---|
Nombre del producto |
5-Chlorocyclopenta-1,3-diene;cyclopentane;iron |
Fórmula molecular |
C10H9ClFe-6 |
Peso molecular |
220.47 g/mol |
Nombre IUPAC |
5-chlorocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H4Cl.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1; |
Clave InChI |
XVDKIPJMQIIXQS-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.C1=C[C-](C=C1)Cl.[Fe] |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



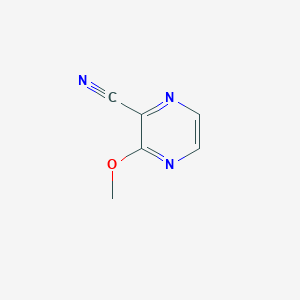
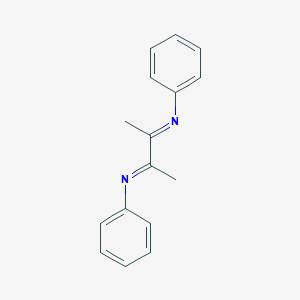
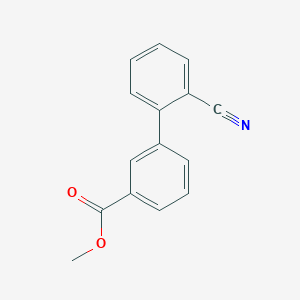
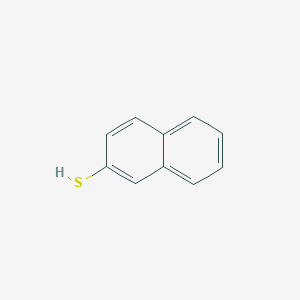
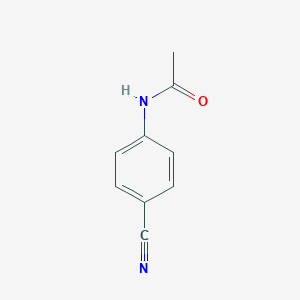
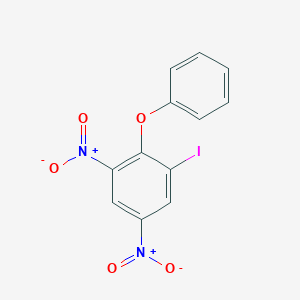
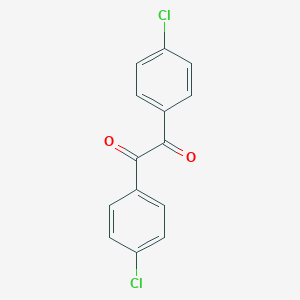
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

